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Compound Name: PT-S58

Cat. No.: B610334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PT-S58 is a high-affinity, cell-permeable, and selective pure competitive antagonist of the

Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). With an IC50 of 98 nM, it effectively

inhibits the agonist-induced transcriptional activity of PPARβ/δ without recruiting co-repressors,

distinguishing it from inverse agonists. This technical guide provides a comprehensive overview

of the reported in vitro and in vivo studies of PT-S58, detailing its mechanism of action,

experimental protocols, and effects on various biological systems. The information is intended

to serve as a core resource for researchers and professionals in drug development exploring

the therapeutic potential of PPARβ/δ antagonism.

Introduction to PT-S58
PT-S58, with the chemical formula C₁₇H₂₂N₂O₅S₂ and a molecular weight of 398.50, is a

derivative of the PPARβ/δ inhibitor GSK0660.[1] It is distinguished as the first described pure

PPARβ/δ antagonist, meaning it blocks the receptor's activation by agonists without inducing

an opposing pharmacological response on its own.[2] This specificity makes PT-S58 a valuable

tool for elucidating the physiological and pathological roles of PPARβ/δ.
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Property Value

CAS Number 1356497-92-1

Molecular Formula C₁₇H₂₂N₂O₅S₂

Molecular Weight 398.50 g/mol

Appearance Solid

Solubility Soluble in DMSO

In Vitro Studies
A substantial body of in vitro research has characterized the biochemical and cellular effects of

PT-S58. These studies have primarily focused on its antagonistic activity at the PPARβ/δ

receptor and its subsequent impact on cancer cell proliferation and gene expression.

Biochemical Assays
2.1.1. PPARβ/δ Binding and Antagonistic Activity

PT-S58 demonstrates high-affinity binding to the PPARβ/δ receptor. In competitive ligand

binding assays, PT-S58 exhibits an IC50 of 98 nM.[1] It acts as a pure antagonist by inhibiting

the recruitment of coactivators induced by PPARβ/δ agonists, without promoting the binding of

co-repressors.[3][4]

Quantitative Data from In Vitro Biochemical Assays:

Assay Parameter Result Reference

Competitive Ligand

Binding
IC50 98 nM [1]

Coactivator

Recruitment Assay

Inhibition of Agonist-

Induced Recruitment
Effective [3][4]

Corepressor

Recruitment Assay
No Recruitment Confirmed [2][3]
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Cell-Based Assays
2.2.1. Inhibition of Cancer Cell Proliferation

PT-S58 has been shown to inhibit the proliferation of various cancer cell lines, particularly

those with high expression of Fatty Acid Binding Protein 5 (FABP5), which is known to

cooperate with PPARβ/δ in promoting cancer cell growth.

Summary of In Vitro Cell Proliferation Data:

Cell Line Cancer Type
PT-S58
Concentration

Effect Reference

NaF
Mammary

Carcinoma
5 µM

Inhibition of

proliferation
[5]

3T3
Fibroblasts

(model)
2 µM

Abolished

FABP5-mediated

proliferation

[6]

T24 Bladder Cancer 5, 10, 15, 20 µM

Enhanced ATRA-

induced

proliferation

inhibition

[7]

2.2.2. Modulation of Gene Expression

As a PPARβ/δ antagonist, PT-S58 effectively modulates the expression of PPARβ/δ target

genes.

Summary of In Vitro Gene Expression Data:

Cell Line Target Gene
PT-S58
Concentration

Effect Reference

3T3 Pdpk1, Plin2 2 µM
Decreased

expression
[6]
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In Vivo Studies
Direct in vivo studies specifically investigating the efficacy, pharmacokinetics, and toxicology of

PT-S58 are limited in the currently available literature. The structurally related PPARβ/δ

antagonist, GSK0660, has been noted to have poor bioavailability in mice, which can present

challenges for in vivo applications.[4][8] While pharmacokinetic data for PT-S58 is not readily

available, the challenges faced with similar compounds suggest that formulation and delivery

strategies may be critical for successful in vivo studies.

The broader class of PPARβ/δ antagonists has been evaluated in various preclinical models,

particularly in the context of cancer. These studies suggest that inhibiting the PPARβ/δ

signaling pathway can suppress tumor growth and proliferation.[3] However, without specific

data for PT-S58, any extrapolation of these findings should be made with caution.

Experimental Protocols
Cell Culture

Cell Lines: NaF, 3T3, and T24 cells were cultured in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and standard antibiotics.[5][6][7]

Treatment: For experimental assays, cells were treated with PT-S58 at concentrations

ranging from 2 µM to 25 µM, depending on the specific assay and cell line.[6][7][9]

Cell Proliferation (MTT) Assay
Seed cells in 96-well plates at a predetermined density.

After cell attachment, treat with various concentrations of PT-S58 or vehicle control.

Incubate for the desired duration (e.g., 4 days).[5]

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.
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Quantitative Real-Time PCR (qPCR)
Isolate total RNA from treated and control cells using a suitable method (e.g., TRIzol

reagent).

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform qPCR using SYBR Green or TaqMan probes for the target genes (Pdpk1, Plin2) and

a housekeeping gene for normalization.[6]

Analyze the relative gene expression using the ΔΔCt method.

Western Blotting
Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase

inhibitors.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

Separate equal amounts of protein by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with primary antibodies against the proteins of interest.

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Signaling Pathways and Mechanisms of Action
PT-S58 exerts its effects primarily by antagonizing the PPARβ/δ receptor, which is a ligand-

activated transcription factor. The binding of PT-S58 to PPARβ/δ prevents the conformational

changes necessary for the recruitment of coactivators, thereby inhibiting the transcription of

target genes.
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Extracellular

PPARβ/δ Agonist

Click to download full resolution via product page

A key pathway influenced by PT-S58 is the FABP5/PPARβ/δ signaling axis, which is implicated

in cancer progression. FABP5 is thought to shuttle ligands to PPARβ/δ, enhancing its

transcriptional activity. By blocking PPARβ/δ, PT-S58 can effectively inhibit the pro-proliferative

signals mediated by this pathway.
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Conclusion
PT-S58 is a well-characterized, potent, and specific pure antagonist of PPARβ/δ with

demonstrated in vitro efficacy in inhibiting cancer cell proliferation and modulating target gene

expression. Its unique mechanism of action, devoid of inverse agonism, makes it an invaluable

research tool for dissecting the complex roles of PPARβ/δ in health and disease. While the

available in vivo data for PT-S58 is currently limited, the established role of PPARβ/δ in various

pathologies, including cancer and metabolic diseases, underscores the therapeutic potential of

its antagonists. Further preclinical in vivo studies are warranted to fully assess the

pharmacokinetic profile, safety, and efficacy of PT-S58 as a potential therapeutic agent. This

guide serves as a foundational resource to aid in the design and interpretation of future

research in this promising area.
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To cite this document: BenchChem. [In-Depth Technical Guide: In Vitro and In Vivo Studies
of PT-S58]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610334#in-vitro-and-in-vivo-studies-of-pt-s58]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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